N-Nitrosocyclohexanesulfonamide
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Overview
Description
N-Nitrosocyclohexanesulfonamide is a member of the nitrosamine family, which are organic compounds containing the nitroso functional group. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals . This compound, specifically, is characterized by a cyclohexane ring bonded to a sulfonamide group, which is further attached to a nitroso group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosocyclohexanesulfonamide can be synthesized through the nitrosation of cyclohexanesulfonamide. This process typically involves the reaction of cyclohexanesulfonamide with nitrous acid or other nitrosating agents under acidic conditions . The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosocyclohexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitrocyclohexanesulfonamide.
Reduction: Cyclohexanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Nitrosocyclohexanesulfonamide has several applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Utilized in the production of rubber and other polymers as a vulcanizing agent
Mechanism of Action
The mechanism of action of N-Nitrosocyclohexanesulfonamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The compound can also inhibit enzymes by binding to their active sites, affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine: Another carcinogenic nitrosamine with similar properties.
N-Nitrosomorpholine: Used in research for its mutagenic effects.
Uniqueness
N-Nitrosocyclohexanesulfonamide is unique due to its specific structure, which includes a cyclohexane ring and a sulfonamide group. This structure imparts distinct chemical properties and reactivity compared to other nitrosamines. Its applications in industrial processes, particularly in the rubber industry, also set it apart from other nitrosamines .
Properties
CAS No. |
67395-92-0 |
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Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-nitrosocyclohexanesulfonamide |
InChI |
InChI=1S/C6H12N2O3S/c9-7-8-12(10,11)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) |
InChI Key |
INQASULWKXCISA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NN=O |
Origin of Product |
United States |
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